molecular formula C15H24O4 B3338597 Ustusol A CAS No. 1175543-02-8

Ustusol A

Cat. No.: B3338597
CAS No.: 1175543-02-8
M. Wt: 268.35 g/mol
InChI Key: YMOQABSTCGJNMC-NZBPQXDJSA-N
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Description

Ustusol A is a sesquiterpenoid compound derived from the fungus Aspergillus ustus. It has the molecular formula C15H24O4 and a molecular weight of 268.35 g/mol . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ustusol A can be isolated from the fermentation broth of Aspergillus ustus. The process involves chromatographic techniques such as silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes.

Chemical Reactions Analysis

Types of Reactions: Ustusol A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ustusol A has several scientific research applications, including:

Mechanism of Action

Ustusol A exerts its effects primarily through the inhibition of cyclin-dependent kinases. These kinases are crucial for cell cycle progression and apoptosis. By inhibiting these enzymes, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • Ustusol B
  • Ustusol C
  • Ustusol F
  • Ustusol G
  • Ustusolate H

Comparison: Ustusol A is unique among its analogs due to its specific hydroxylation pattern and its potent inhibitory activity against cyclin-dependent kinases. While other ustusols also exhibit biological activities, this compound’s structure-activity relationship makes it particularly effective as an anticancer agent .

Properties

IUPAC Name

(4R,4aS,7S,8aS)-4,7-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-9-7-10(17)12-13(2,3)11(18)5-6-14(12,4)15(9,19)8-16/h7,11-12,16,18-19H,5-6,8H2,1-4H3/t11-,12-,14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQABSTCGJNMC-NZBPQXDJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C(C(CCC2(C1(CO)O)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CC[C@@H](C2(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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